1-Cyclopropyl-2-ethylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with both a cyclopropyl group and an ethyl group, providing unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound's molecular formula is , and its molecular weight is approximately 146.23 g/mol.
Methods of Synthesis
1-Cyclopropyl-2-ethylbenzene can be synthesized through several methods, with the Friedel-Crafts alkylation being the most common. This process involves the reaction of benzene with cyclopropyl ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to minimize side reactions.
Technical Details
The molecular structure of 1-cyclopropyl-2-ethylbenzene features a benzene ring with two substituents:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 146.23 g/mol |
| IUPAC Name | 1-Cyclopropyl-2-ethylbenzene |
| InChI | InChI=1S/C11H14/c1-2-9-5-3-4-6-11(9)10-7-8-10/h3-6,10H,2,7-8H2,1H3 |
| InChI Key | GOKPKRJRVBDXNV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1C2CC2 |
This structural information indicates the presence of both aromatic and aliphatic characteristics within the compound.
1-Cyclopropyl-2-ethylbenzene undergoes various chemical reactions typical of aromatic compounds:
Types of Reactions
The mechanism of action for 1-cyclopropyl-2-ethylbenzene involves its interactions with biological targets:
Molecular Targets
The compound can interact with various enzymes and receptors, potentially influencing their activity through binding or modification.
Pathways Involved
The specific pathways affected depend on the functional groups present and their interactions with biological macromolecules. Research into these interactions may reveal insights into pharmacological properties or biological activities.
The compound exhibits typical properties of aromatic hydrocarbons, including stability under standard conditions but reactivity under specific catalytic processes.
| Property | Value |
|---|---|
| Boiling Point | 187.3 °C |
| Density | N/A |
| Flash Point | N/A |
These properties suggest potential applications in various chemical processes and industrial uses .
1-Cyclopropyl-2-ethylbenzene has several notable applications:
Scientific Uses
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: